1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane
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Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane is a unique organosilicon compound characterized by its highly branched structure and the presence of a pyrene moiety
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane typically involves multiple steps, including the preparation of intermediate silanes and the introduction of the pyrene group. Common synthetic routes include:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by platinum or rhodium complexes.
Grignard Reaction: The formation of organosilicon compounds through the reaction of Grignard reagents with silicon halides.
Coupling Reactions: The use of coupling agents such as palladium catalysts to form carbon-silicon bonds.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the silicon atoms.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane has several scientific research applications:
Materials Science: Used in the development of advanced electronic and photonic materials due to its unique structural properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane exerts its effects is largely dependent on its ability to interact with other molecules through its silicon and pyrene moieties. The pyrene group can engage in π-π stacking interactions, while the silicon atoms can form strong bonds with various elements, facilitating the formation of complex structures.
Comparison with Similar Compounds
Compared to other organosilicon compounds, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecamethyl-6-(pyren-1-YL)hexasilane is unique due to its highly branched structure and the presence of a pyrene group. Similar compounds include:
Hexamethyldisilane: A simpler organosilicon compound with fewer methyl groups.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound with different structural properties.
Tetramethylsilane: A basic organosilicon compound used as a standard in NMR spectroscopy.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
138614-48-9 |
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Molecular Formula |
C29H48Si6 |
Molecular Weight |
565.2 g/mol |
IUPAC Name |
[dimethyl(pyren-1-yl)silyl]-[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C29H48Si6/c1-30(2,3)32(6,7)34(10,11)35(12,13)33(8,9)31(4,5)27-22-20-25-18-17-23-15-14-16-24-19-21-26(27)29(25)28(23)24/h14-22H,1-13H3 |
InChI Key |
UQCUBSVBNCHLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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